molecular formula C18H20BrN3O4 B12360177 Lenalidomide-CO-C4-Br

Lenalidomide-CO-C4-Br

Cat. No.: B12360177
M. Wt: 422.3 g/mol
InChI Key: ACCSPOFIPHGKAW-UHFFFAOYSA-N
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Description

Lenalidomide-5-bromopentanamide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is used to treat multiple myeloma, myelodysplastic syndromes, and other hematological malignancies. The addition of a bromopentanamide group to lenalidomide aims to enhance its pharmacological properties and broaden its applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-5-bromopentanamide typically involves the bromination of a lenalidomide precursor. One common method includes the bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide in a chlorine-free solvent like methyl acetate . This is followed by the cyclization of the brominated intermediate with 3-aminopiperidine-2,6-dione to form the lenalidomide nitro precursor . The final step involves the reduction of the nitro group using iron powder and ammonium chloride .

Industrial Production Methods

Industrial production methods for lenalidomide-5-bromopentanamide focus on scalability and environmental sustainability. A green process has been developed that avoids the use of platinum group metals and minimizes hazardous by-products . This method employs iron powder and ammonium chloride for the reduction step, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-5-bromopentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups.

    Reduction: Commonly used in the final step of its synthesis to reduce the nitro group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups to create derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of lenalidomide-5-bromopentanamide, each with unique pharmacological properties.

Scientific Research Applications

Lenalidomide-5-bromopentanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-5-bromopentanamide stands out due to its unique bromopentanamide group, which enhances its pharmacological properties and broadens its range of applications. Its ability to modulate the CRL4 CRBN E3 ubiquitin ligase complex more effectively than its analogs makes it a promising candidate for further research and development .

Properties

Molecular Formula

C18H20BrN3O4

Molecular Weight

422.3 g/mol

IUPAC Name

5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide

InChI

InChI=1S/C18H20BrN3O4/c19-9-2-1-6-15(23)20-13-5-3-4-11-12(13)10-22(18(11)26)14-7-8-16(24)21-17(14)25/h3-5,14H,1-2,6-10H2,(H,20,23)(H,21,24,25)

InChI Key

ACCSPOFIPHGKAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCBr

Origin of Product

United States

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